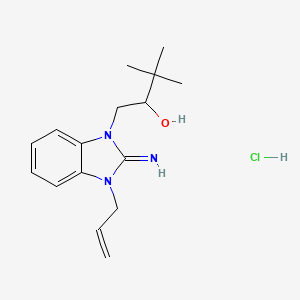
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a benzimidazole derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In addition, it has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol in lab experiments is its potential therapeutic properties. This compound has shown promising results in a number of preclinical studies, suggesting that it may have therapeutic potential for a range of diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are a number of future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it exerts its therapeutic effects. Another area of research could be to explore the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound, in order to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been achieved using various methods. One of the most common methods involves the condensation of 1-ethyl-2-nitrobenzene with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to obtain the desired compound. Other methods include the use of Grignard reagents and palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-21-14-9-7-6-8-13(14)20-19(21)17(22)12-10-15(23-2)18(25-4)16(11-12)24-3/h6-11,17,22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLYCMLFRNRJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1-Ethyl-1H-benzoimidazol-2-yl)-(3,4,5-trimethoxy-phenyl)-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)
